molecular formula C11H15NO2 B1292683 N-butyl-4-hydroxybenzamide CAS No. 60696-49-3

N-butyl-4-hydroxybenzamide

Cat. No. B1292683
CAS RN: 60696-49-3
M. Wt: 193.24 g/mol
InChI Key: ZPNCAIPZFMVZIS-UHFFFAOYSA-N
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Description

N-butyl-4-hydroxybenzamide is a compound that belongs to the class of benzamides, which are amides derived from benzoic acid. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The hydroxybenzamide moiety, in particular, is of interest due to its potential for hydrogen bonding, which can be crucial for biological interactions.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of amines with benzoic acid derivatives. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was performed using 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride followed by acylation and catalytic hydrogenation . These methods demonstrate the versatility of benzamide synthesis, which can be adapted to introduce various substituents onto the benzamide scaffold.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was confirmed by X-ray analysis, revealing the presence of an N,O-bidentate directing group . The crystal structure of N-Benzyl-2-hydroxybenzamide showed an intramolecular O—H⋯O hydrogen bond and intermolecular N—H⋯O hydrogen bonds forming one-dimensional chains . These structural features are important as they can influence the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including nucleophilic substitution and metal-catalyzed C—H bond functionalization. For example, N-t-Butyl-2,4,6-trinitrobenzamide undergoes nucleophilic substitution with hydroxyl ions to form nitrite ions . The presence of directing groups in benzamides, such as the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, can facilitate metal-catalyzed C—H bond functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzamide ring. The presence of hydroxy groups can increase hydrogen bonding potential, affecting solubility and boiling points. The crystal structures of benzamide derivatives often reveal extensive hydrogen bonding, which can lead to higher melting points and stability in the solid state .

Scientific Research Applications

  • Cytotoxicity and Anticancer Potential : N-butyl-4-hydroxybenzamide derivatives, such as butyl-hexyltin(IV) complexes with N-hydroxybenzamides, have been synthesized and evaluated for their cytotoxic effects. Research shows that these compounds exhibit significant cytotoxicity against certain cancer cells, potentially outperforming known anticancer drugs like cisplatin (Shang et al., 2013).

  • Structural Analysis and Characterization : Studies involving crystal structures of compounds related to N-butyl-4-hydroxybenzamide have provided insights into their molecular interactions and properties. These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Jiménez et al., 2007).

  • Metabolic Pathways and Stability : Research has investigated the metabolic conversion and stability of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds. These studies are important for understanding the pharmacokinetics and potential therapeutic applications of N-butyl-4-hydroxybenzamide and its derivatives (Ross et al., 1983).

  • Antioxidant Properties : Certain derivatives of N-butyl-4-hydroxybenzamide, such as sterically hindered phenols, have been synthesized and shown to exhibit potential antioxidant activities. These findings open avenues for the use of these compounds in medicinal chemistry and therapeutic applications (Storozhok et al., 2013).

  • Biosensor Applications : N-butyl-4-hydroxybenzamide derivatives have been used in developing high-sensitivity biosensors. For instance, a study describes a biosensor based on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs for the determination of glutathione and piroxicam, indicating the compound's utility in analytical chemistry (Karimi-Maleh et al., 2014).

  • Derivatives as Anticancer Agents : Research on niclosamide derivatives, including those related to N-butyl-4-hydroxybenzamide, has shown significant cytotoxicity against various cancer cells, suggesting their potential as anticancer agents. These studies contribute to the ongoing search for more effective cancer treatments (Tang et al., 2017).

  • HDAC Inhibitors for Cancer Therapy : N-butyl-4-hydroxybenzamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with selectivity for the HDAC6 isoform. These findings highlight their potential in developing targeted cancer therapies (Blackburn et al., 2013).

properties

IUPAC Name

N-butyl-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-11(14)9-4-6-10(13)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNCAIPZFMVZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-hydroxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RA Aitken, AD Harper, RA Inwood… - The Journal of Organic …, 2022 - ACS Publications
… N-Butyl-4-hydroxybenzamide 28 … N-Butyl-4-hydroxybenzamide 28 (3.87 g, 20.0 mmol) was added to a stirred suspension of sodium hydride (60% in mineral oil, prewashed with hexane, …
Number of citations: 3 pubs.acs.org
SR Stauffer, J Sun, BS Katzenellenbogen… - Bioorganic & medicinal …, 2000 - Elsevier
We have prepared a series of bisphenolic amides that mimic bibenzyl and homobibenzyl motifs commonly found as substructures in ligands for the estrogen receptor (ER). …
Number of citations: 73 www.sciencedirect.com
SR Stauffer - 1999 - search.proquest.com
Through an analysis of potent estrogens, we have identified common sub-structural motifs in estrogen receptor (ER) ligand structure and developed a pharmacophore model. Based on …
Number of citations: 1 search.proquest.com
N Mamidi, D Manna - The Journal of Organic Chemistry, 2013 - ACS Publications
Selective esterification of aliphatic and aromatic carboxylic acids with various alcohols is studied using triphenylphosphine, I 2 , and a catalytic amount of Zn(OTf) 2 . Use of this catalyst …
Number of citations: 40 pubs.acs.org

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